8-(Bromomethyl)-6-chloroquinoline
Description
Significance of Quinoline (B57606) Scaffolds in Synthetic Chemistry
The quinoline scaffold is considered a "privileged structure" in drug discovery and synthetic chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and natural products. nih.govscispace.com The fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring imparts a unique electronic character and a rigid, planar geometry that is conducive to binding with various biological targets. scispace.com
The versatility of the quinoline core allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. acgpubs.org This adaptability has made quinoline derivatives central to the development of therapeutic agents, with recognized antimalarial, antibacterial, anticancer, and antifungal activities. nih.govresearchgate.netacgpubs.org Consequently, the development of novel synthetic methodologies to access and modify the quinoline core remains an active and vital area of chemical research. acgpubs.org
Overview of Halogenated and Alkyl-Substituted Quinoline Architectures
Among the vast library of quinoline derivatives, those bearing halogen and alkyl substituents are of particular importance as they serve as versatile building blocks for more complex molecular architectures. Halogen atoms, such as chlorine and bromine, are highly valuable substituents in synthetic chemistry. They act as effective directing groups for further functionalization and can serve as leaving groups in nucleophilic substitution and cross-coupling reactions, providing a gateway to a diverse range of derivatives. mdpi.com The position of the halogen on the quinoline ring significantly influences the compound's reactivity and properties.
Alkyl groups, particularly the methyl group, can also be strategically installed on the quinoline scaffold. Beyond modifying the steric and electronic profile of the molecule, an alkyl group, such as the methyl group at the 8-position, can be further functionalized. For instance, a methyl group can be transformed into a halomethyl group, like bromomethyl, creating a reactive site for alkylation reactions. researchgate.net The compound at the heart of this article, 8-(bromomethyl)-6-chloroquinoline, combines both of these key features: a halogen on the carbocyclic ring and a reactive alkyl halide substituent.
Structure
3D Structure
Properties
IUPAC Name |
8-(bromomethyl)-6-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVEUFMSNAINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87293-40-1 | |
| Record name | 8-(bromomethyl)-6-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Derivatization of 8 Bromomethyl 6 Chloroquinoline
Transformations Involving the Bromomethyl Moiety (–CH₂Br)
The bromomethyl group is a highly reactive functional group, susceptible to a variety of transformations that allow for the introduction of new functionalities and the extension of the carbon skeleton.
Nucleophilic Substitution Reactions
The benzylic bromide of the bromomethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of heteroatomic functional groups. For instance, reactions with various nucleophiles can lead to the formation of ethers, thioethers, azides, and amines, providing a facile route to a diverse set of derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Studies on related chloroquinolines have demonstrated the feasibility of nucleophilic substitutions at various positions. For example, the synthesis of 4-substituted quinolin-2-ones and quinolinethiones has been achieved through nucleophilic displacement of a chloro group, highlighting the general susceptibility of the quinoline (B57606) ring system to such reactions. mdpi.com
Alkylation Reactions Utilizing the Bromomethyl Group
The electrophilic nature of the bromomethyl group makes it a potent alkylating agent for a variety of nucleophiles, including carbanions, amines, and phenols. This property is instrumental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. For example, it can be used to alkylate active methylene (B1212753) compounds, leading to the extension of the carbon chain at the 8-position.
Oxidation of the Bromomethyl Group to Carboxylic Acid Derivatives
The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to another class of important derivatives. For instance, oxidation to 6-chloroquinoline-8-carboxylic acid furnishes a key intermediate for the synthesis of various amides, esters, and other carboxylic acid derivatives. bldpharm.com This transformation significantly expands the synthetic utility of the parent compound.
Formation of Quaternary Ammonium (B1175870) Salts
The reaction of 8-(bromomethyl)-6-chloroquinoline with tertiary amines leads to the formation of quaternary ammonium salts. nih.gov These salts are a class of compounds with a permanent positive charge on the nitrogen atom, leading to interesting biological and physicochemical properties. nih.govsacheminc.com The synthesis typically involves the direct reaction of the bromomethyl derivative with a tertiary amine. nih.govgoogle.comgoogle.com The resulting quaternary ammonium salts have applications as phase-transfer catalysts and have been investigated for their biological activities. nih.govsacheminc.com
Transformations Involving the Chloro Substituent (–Cl) at C6
The chloro substituent at the C6 position of the quinoline ring is less reactive than the bromomethyl group but can undergo a variety of important transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. okstate.eduwikipedia.orguni-mainz.de
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chloro group at C6 of this compound can serve as a handle for such transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgyonedalabs.comlibretexts.org It is a highly versatile method for forming biaryl structures and has been widely applied in the synthesis of complex molecules. rsc.orglookchem.com The reaction of 4-chloroquinoline (B167314) derivatives with various boronic acids in the presence of a palladium catalyst has been shown to produce arylated quinolines. researchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgmdpi.com This reaction allows for the introduction of alkenyl substituents at the C6 position, providing a route to styrenylquinolines and other vinyl-substituted derivatives. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper co-catalyst, can be used to introduce alkynyl moieties at the C6 position of the quinoline ring, leading to the synthesis of important building blocks for pharmaceuticals and materials science. okstate.edulibretexts.orgwikipedia.orgnih.govbohrium.com
Interactive Table of Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | This compound, Aryl/Vinyl Boronic Acid or Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Vinyl-8-(bromomethyl)quinoline |
| Heck | This compound, Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | 6-Alkenyl-8-(bromomethyl)quinoline |
| Sonogashira | This compound, Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | 6-Alkynyl-8-(bromomethyl)quinoline |
Nucleophilic Aromatic Substitution (SNAr) on the Chloroquinoline Core
The chloro substituent at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the chloride ion from the aromatic ring. The quinoline ring system, being electron-deficient, inherently activates the ring towards nucleophilic attack, a feature that is a cornerstone of its chemistry. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org
The reactivity of the chloro group in SNAr reactions is influenced by the electronic nature of the substituents on the quinoline ring. While the nitrogen atom in the pyridine (B92270) ring is electron-withdrawing and activates the entire ring system towards nucleophilic attack, the precise conditions required for substitution at the 6-position depend on the nature of the incoming nucleophile and the reaction conditions. For instance, studies on related 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be displaced by various nucleophiles such as thiols, hydrazines, and azides. mdpi.com In the case of this compound, the substitution of the 6-chloro group can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Piperidine | 8-(Bromomethyl)-6-(piperidin-1-yl)quinoline | Toluene, heat | Moderate |
| Sodium Methoxide | 8-(Bromomethyl)-6-methoxyquinoline | Methanol, reflux | Good |
| Sodium Thiophenoxide | 8-(Bromomethyl)-6-(phenylthio)quinoline | DMF, room temperature | High |
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound. (Note: This table is a representation of expected reactivity based on general principles of SNAr on chloroquinolines, as specific literature data for this exact compound is limited).
Dual Functionalization and Orthogonal Reactivity of Halogenated Quinolines
The presence of two different halogen-containing groups in this compound allows for the development of sophisticated synthetic strategies involving dual functionalization. The key to unlocking this potential lies in the differential reactivity of the bromomethyl and chloro substituents.
Exploiting Differential Reactivity of Bromine and Chlorine Substituents
The bromomethyl group at the 8-position is a benzylic halide and is significantly more reactive towards nucleophilic substitution than the aryl chloride at the 6-position. This difference in reactivity is the foundation of orthogonal functionalization. The C-Br bond in the bromomethyl group is weaker and the carbon atom is sp³-hybridized, making it an excellent electrophile for SN2 reactions. In contrast, the C-Cl bond at the 6-position is part of an sp²-hybridized aromatic system and requires the more forcing conditions of SNAr for substitution to occur.
This reactivity difference allows for the selective reaction of the bromomethyl group with a wide range of nucleophiles under mild conditions, leaving the chloro group untouched. For example, amines, thiols, and alcohols can readily displace the bromide to form the corresponding substituted methylquinolines.
Sequential Functionalization Strategies for Poly-Substituted Quinolines
The differential reactivity of the two halogenated sites enables a stepwise or sequential functionalization approach to synthesize poly-substituted quinolines with high precision. This strategy involves first reacting the more labile bromomethyl group, followed by the substitution of the less reactive chloro group.
A typical sequential functionalization would involve:
Selective SN2 reaction at the 8-bromomethyl group: A nucleophile (Nu1) is introduced at the 8-position under mild conditions.
Subsequent SNAr reaction at the 6-chloro position: A second, different nucleophile (Nu2) is then used to displace the chloride at the 6-position, often under more vigorous conditions.
This sequential approach allows for the controlled introduction of two different functional groups onto the quinoline scaffold, leading to the synthesis of highly tailored molecules. For instance, an initial reaction with an amine at the 8-position can be followed by a reaction with a thiol at the 6-position, yielding an 8-(aminomethyl)-6-(thio)quinoline derivative.
| Step | Reagent | Product | Position Functionalized |
| 1 | Primary Amine (e.g., Benzylamine) | 8-(Benzylaminomethyl)-6-chloroquinoline | 8-position (SN2) |
| 2 | Sodium Ethoxide | 8-(Benzylaminomethyl)-6-ethoxyquinoline | 6-position (SNAr) |
Organometallic Chemistry in the Functionalization of 8 Bromomethyl 6 Chloroquinoline and Analogues
Magnesiation Strategies for Quinoline (B57606) Functionalization
Magnesiation, the formation of an organomagnesium (Grignard) reagent, is a cornerstone of quinoline functionalization. This can be achieved either through a halogen-magnesium exchange or by direct deprotonation (metallation) using highly reactive magnesium amide bases. These methods generate nucleophilic quinolylmagnesium intermediates that can be trapped with various electrophiles.
The bromine-magnesium (Br/Mg) exchange reaction is an effective method for converting aryl bromides into their corresponding Grignard reagents under mild conditions. acs.org For quinoline systems, this approach avoids issues like nucleophilic addition to the C2 position, which can occur with other metallating agents. acs.org The use of reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) facilitates the exchange. acs.org
In the case of polyhalogenated quinolines, regioselectivity can often be achieved. For instance, in a molecule containing both bromine and chlorine atoms, the Br/Mg exchange is highly selective for the bromine-bearing carbon due to the greater reactivity of the C-Br bond compared to the C-Cl bond in this exchange process. When considering an analogue like 6-bromo-8-(bromomethyl)quinoline, the aryl C-Br bond at the 6-position would be the primary site for the Br/Mg exchange over the benzylic C-Br bond of the bromomethyl group, especially when using reagents like iPrMgCl·LiCl. This generates a magnesiated species at the C6 position, ready for further reaction.
Direct magnesiation via deprotonation of a C-H bond offers an alternative route to organomagnesium intermediates, particularly for substrates lacking a halogen at the desired position. This is typically accomplished using strong, non-nucleophilic bases like TMP-magnesium reagents (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl. acs.orgnih.gov These powerful bases can deprotonate even weakly acidic C-H bonds on the quinoline ring. acs.org
The regioselectivity of this direct deprotonation is dictated by the electronic and steric influence of existing substituents. nih.gov For a substrate like 6-chloroquinoline (B1265530), the directing effect of the chloro group and the nitrogen atom, as well as the inherent acidity of the ring protons, will determine the site of magnesiation. While functionalization at C2, C3, and C4 of the quinoline ring via magnesiation has been well-documented, C8 functionalization is also of significant interest. acs.orgnih.gov The C-H bond at the C8 position, being adjacent to the nitrogen-containing ring, can be a target for metallation. For example, rhodium-catalyzed C-H activation of 8-methylquinoline (B175542) leads to a mixture of products including functionalization at the C4 and C2 positions, highlighting the competitive nature of these sites. nih.gov Ru-catalyzed arylation of quinoline N-oxides has been shown to be highly regioselective for the C8 position. nih.gov In the case of 8-(bromomethyl)-6-chloroquinoline, direct magnesiation would be complex, as the acidic protons of the bromomethyl group would likely react before any ring C-H bond. Therefore, this strategy is more applicable to analogues lacking such acidic groups.
Once the quinolylmagnesium intermediate is formed, it serves as a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the quinoline core. ebsco.com This trapping step is what makes magnesiation a versatile synthetic tool. acs.org The choice of electrophile determines the final functionality of the product.
Research on various bromo- and chloroquinoline analogues has demonstrated the successful trapping of their magnesiated intermediates. acs.org For example, after a Br/Mg exchange on a bromoquinoline, the resulting Grignard reagent can be quenched with electrophiles such as aldehydes, esters, or sources of electrophilic halogens. acs.orglibretexts.org This allows for the synthesis of quinolyl alcohols, ketones, or other halogenated quinolines. acs.orgebsco.com
| Quinolylmagnesium Intermediate (from Analogue) | Electrophile | Resulting Functional Group | Product Example (from Analogue) | Reference |
|---|---|---|---|---|
| 4-Quinolylmagnesium chloride | Benzaldehyde | Secondary alcohol | Phenyl(quinolin-4-yl)methanol | acs.org |
| 3-Quinolylmagnesium chloride | Ethyl (2-bromomethyl)acrylate | Allyl group | Ethyl 2-(quinolin-3-ylmethyl)acrylate | acs.org |
| 2-Bromo-4-quinolylmagnesium chloride | Ethyl cyanoformate | Ester | Ethyl 2-bromoquinoline-4-carboxylate | acs.org |
| 3-Bromo-2-quinolylmagnesium chloride | Iodine (I₂) | Iodide | 3-Bromo-2-iodoquinoline | acs.org |
Transmetalation to Other Organometallic Reagents (e.g., Organozinc)
While organomagnesium reagents are highly useful, their reactivity can sometimes be too high, leading to side reactions. masterorganicchemistry.com Transmetalation, the exchange of one metal for another, can convert the highly reactive organomagnesium intermediate into a more stable or selectively reactive organometallic species, such as an organozinc or organocuprate reagent. youtube.comyoutube.com
This is typically achieved by adding a metal salt, like ZnCl₂, to the solution of the freshly prepared Grignard reagent. youtube.com The resulting organozinc reagents are generally less reactive than their magnesium counterparts but are highly effective in specific reactions, most notably palladium-catalyzed cross-coupling reactions (Negishi coupling). youtube.com Similarly, transmetalation to copper species using salts like CuCl·2LiCl can generate organocuprates, which have their own unique reactivity profile, such as undergoing oxidative coupling. acs.orgmasterorganicchemistry.com For instance, a C4-magnesiated bromoquinoline was successfully transmetalated to an amidocuprate, which then underwent oxidation to yield a 4-aminoquinoline (B48711) derivative. acs.org This modulation of reactivity through transmetalation significantly broadens the synthetic utility of the initial organomagnesium intermediate.
Palladium-Catalyzed Reactions with Organometallic Intermediates
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.org Organometallic intermediates derived from quinolines, such as organomagnesium or organozinc reagents, are excellent partners in these transformations. youtube.com
The organozinc reagents formed via transmetalation (as discussed in 4.2) can participate in Negishi coupling reactions. youtube.com In this process, a palladium(0) catalyst facilitates the coupling of the quinolylzinc reagent with an organic halide, allowing for the formation of a new C-C bond at the original site of magnesiation. organic-chemistry.org This strategy is valued for its mild reaction conditions and high tolerance of various functional groups. nih.gov
Similarly, organomagnesium reagents can sometimes be used directly in palladium-catalyzed couplings, such as the Kumada coupling, which joins the Grignard reagent with an organic halide. These reactions provide a direct and efficient pathway to biaryl compounds or for attaching alkyl or vinyl groups to the quinoline scaffold, further demonstrating the synthetic power that arises from combining magnesiation strategies with transition metal catalysis. youtube.comacs.org
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Building Block for Complex Heterocyclic Architectures
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science. The presence of a reactive handle, such as the bromomethyl group in 8-(bromomethyl)-6-chloroquinoline, allows for its elaboration into more complex, fused polycyclic systems.
Synthesis of Quinoline-Fused Systems (e.g., 1,4-Benzodiazepines)
The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery. One such important class of compounds is the 1,4-benzodiazepines, known for their wide range of biological activities. The general synthetic strategies towards 1,4-benzodiazepine (B1214927) skeletons often involve the use of α-haloamides or related synthons. nih.gov The bromomethyl functionality of this compound allows it to act as an electrophilic partner in cyclization reactions. For instance, condensation with ortho-amino-substituted aromatic compounds can lead to the formation of quinoline-fused benzodiazepine (B76468) structures. Various synthetic protocols have been developed for the synthesis of 1,4-benzodiazepines, including metal-catalyzed tandem reactions and multicomponent reactions under conventional heating or microwave irradiation. nih.govresearchgate.net These methodologies often tolerate a wide range of functional groups, suggesting that this compound could be a suitable substrate for the construction of novel, rigidified benzodiazepine analogues with potentially unique pharmacological profiles. Beyond benzodiazepines, this building block can also be employed in the synthesis of other fused systems such as benzo[f]quinolines and chromeno-quinolines through various cycloaddition and condensation strategies. nih.govresearchgate.net
Construction of Multi-Quinoline Scaffolds
Molecules incorporating multiple quinoline units, often referred to as bis-quinolines or multi-quinoline scaffolds, have garnered significant interest due to their potential applications in materials science and as DNA-intercalating agents. The synthesis of such scaffolds can be achieved by leveraging the reactivity of bromomethyl-substituted quinolines. For example, a synthetic approach analogous to the reaction of 3,6-bis(bromomethyl)-2-chloroquinoline with 8-hydroxyquinoline (B1678124) could be envisioned, leading to compounds bearing multiple quinoline moieties. nih.govmdpi.com Furthermore, the development of facile synthetic methods for bis-quinoline (BisQ) surrogate bases for peptide nucleic acids (PNAs) highlights the importance of quinoline-containing synthons in constructing complex molecular architectures for biological applications. mdpi.comnih.gov The reactive nature of the bromomethyl group in this compound makes it an ideal candidate for coupling reactions to generate novel multi-quinoline systems with tailored electronic and photophysical properties. researchgate.net
Precursor for Advanced Organic Materials
The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced organic materials. This compound serves as a key precursor for introducing this valuable scaffold into larger molecular and macromolecular structures.
Applications in Polymer Chemistry
Quinoline-based polymers are a class of materials with promising thermal stability, and optical and electronic properties. acs.org The synthesis of these polymers can be achieved through various polymerization techniques, including the acid-catalyzed Friedlaender condensation of bis(o-aminoketone)s with bis(ketomethylene) monomers. acs.orgnih.gov The bromomethyl group in this compound offers a versatile handle for its incorporation into polymer chains. It can potentially be used as a monomer in condensation polymerization or as an initiator or chain-transfer agent in radical polymerization processes. For example, novel acrylate (B77674) monomers based on quinoline chalcones have been synthesized and polymerized to create polymeric drugs with antimicrobial and controlled drug release properties. nih.gov Similarly, quinoline-containing polymers with azomethine fragments have been synthesized, exhibiting interesting photochemical properties. tandfonline.com These examples underscore the potential of incorporating this compound into polymer backbones to create functional materials for a variety of applications. acs.org
Development of Fluorescent Probes and Chemical Sensors Based on Quinoline Scaffolds
The inherent fluorescence of the quinoline nucleus makes it an excellent platform for the design of fluorescent probes and chemical sensors. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline are well-known for their ability to act as fluorophores in the detection of metal ions, such as Zn²⁺ and Al³⁺. nih.govrroij.com The mechanism of sensing often involves a change in the fluorescence properties of the quinoline moiety upon binding to the target analyte. nih.gov The this compound scaffold can be readily functionalized at the bromomethyl position to introduce specific recognition units for various analytes. This modular design allows for the development of highly selective and sensitive sensors. For instance, quinoline-based Schiff bases have been shown to be effective chemosensors for Al³⁺, and other derivatives have been developed for the detection of Fe³⁺ and Cu²⁺. nih.govrsc.orgacs.org The related compound, 8-bromo-6-chloroquinoline, has been identified as a blue-light-emitting fluorescent dye, further highlighting the photophysical potential of this class of compounds. biosynth.com The development of quinoline-functionalized phenazine (B1670421) derivatives as photochemical sensors for pH, amino acids, and CO₂ further illustrates the versatility of the quinoline scaffold in sensor design. rsc.org
Role in Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. The quinoline scaffold is a common feature in many biologically active molecules, and SAR studies on quinoline derivatives have led to the development of numerous therapeutic agents. nih.gov The reactive bromomethyl group of this compound makes it an exceptionally useful starting material for the synthesis of a diverse library of derivatives for SAR studies. nih.gov By reacting the bromomethyl group with various nucleophiles, a wide range of substituents can be introduced at the 8-position of the quinoline ring. This allows for a systematic investigation of the influence of steric and electronic properties of the substituents on the biological activity of the resulting compounds. SAR studies on quinoline derivatives have been crucial in optimizing their activity as anticancer agents by modifying their interaction with biological targets like P-170 glycoprotein. acs.orgnih.gov Similarly, SAR studies on 4-aminoquinoline (B48711) derivatives have led to the identification of potent and selective α2C-adrenoceptor antagonists. acs.orgresearchgate.net The ease of derivatization of this compound positions it as a valuable tool for medicinal chemists in the rational design and optimization of new drug candidates.
Computational Chemistry and Mechanistic Studies of Quinoline Derivatives
Density Functional Theory (DFT) Calculations on Functionalized Quinolines
Density Functional Theory (DFT) is a highly effective and widely used computational method for investigating the properties of molecules. nih.govrsc.org It allows for the calculation of electronic structure, molecular geometries, and thermodynamic and kinetic stability. nih.gov For functionalized quinolines such as 8-(bromomethyl)-6-chloroquinoline, DFT can elucidate the influence of substituents—in this case, the electron-withdrawing chloro group and the reactive bromomethyl group—on the electronic landscape of the quinoline (B57606) core. These calculations are crucial for understanding the molecule's inherent reactivity and potential for further functionalization.
DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various properties can be determined, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. arabjchem.org Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. arabjchem.org
Recent studies on various quinoline derivatives have successfully used DFT to analyze their structural, electronic, and photophysical properties. nih.govrsc.org These investigations provide a solid foundation for predicting the behavior of specific compounds like this compound.
One of the most powerful applications of DFT is in the elucidation of complex reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. This provides a detailed, step-by-step understanding of how reactants are converted into products.
A notable example is the computational study of the palladium-catalyzed C–H functionalization of quinoline N-oxides. rsc.org While many Pd-catalyzed reactions functionalize the C2 position, certain conditions lead to selective functionalization at the C8 position. DFT calculations were employed to unravel this difference in reactivity. The studies revealed that the reaction mechanism, including the nature of the key intermediates and the activation energies for C-H activation, is highly dependent on the catalyst and reaction conditions. rsc.org For instance, the calculations can compare the stability of different potential metallacycle intermediates, showing why C8 activation might be favored over C2 activation in a specific catalytic system. rsc.org
Another application is in understanding hydrodenitrogenation (HDN) mechanisms, where DFT calculations have been used to explore the hydrogenation and ring-opening pathways of quinoline on catalyst surfaces like Ni-promoted MoS₂. nih.gov These studies systematically map out the reaction coordinates and determine the relative energy barriers for different steps, explaining how the catalyst's morphology influences the final products. nih.gov
Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction Pathway of a Quinoline Derivative This table is a representative example based on data typically found in DFT mechanism studies.
| Reaction Step | Intermediate | Transition State | Energy Barrier (kcal/mol) |
|---|---|---|---|
| Step 1: C-H Activation | Reactant Complex | TS1 | 15.2 |
| Step 2: Reductive Elimination | Metallacycle Intermediate | TS2 | 22.5 |
| Step 3: Product Release | Product Complex | TS3 | 8.7 |
DFT is instrumental in predicting the reactivity of different sites on the quinoline ring system, a crucial aspect for planning regioselective syntheses. The presence of substituents like the chloro and bromomethyl groups on this compound significantly alters the electron density distribution of the aromatic rings, making certain positions more reactive than others.
Computational methods can predict this regioselectivity through several means:
Frontier Molecular Orbital (FMO) Analysis : The shapes and energies of the HOMO and LUMO indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For a C-H functionalization reaction, the location of the HOMO can suggest the most easily donated C-H bond electrons. arabjchem.org
Molecular Electrostatic Potential (MEP) : MEP maps visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. Nucleophiles will preferentially attack positive regions, while electrophiles will target negative regions. arabjchem.org
Fukui Functions : These descriptors quantify the change in electron density at a specific atom when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites in the molecule. arabjchem.org
Studies on the functionalization of quinoline N-oxides have shown that the N-oxide group is an excellent directing group, but the ultimate regioselectivity (e.g., C2 vs. C8) can be controlled by the choice of catalyst. rsc.org DFT calculations have supported these experimental findings, explaining the observed selectivity by comparing the activation energies for C-H activation at different positions. rsc.orgmdpi.com This predictive power is essential for designing reactions that yield a specific, desired isomer.
Table 2: Representative Calculated Reactivity Descriptors for a Substituted Quinoline Model This table is a representative example based on data typically found in DFT reactivity studies.
| Atomic Position | Fukui Index (f⁻) for Electrophilic Attack | HOMO Lobe Contribution (%) |
|---|---|---|
| C2 | 0.085 | 12% |
| C4 | 0.061 | 8% |
| C5 | 0.112 | 18% |
| C8 | 0.154 | 25% |
Advanced Computational Modeling for Synthetic Design and Optimization
Beyond DFT, other computational techniques are employed to guide the design and optimization of new synthetic molecules. These methods are particularly valuable in fields like medicinal chemistry, where quinoline derivatives are prominent scaffolds. nih.gov
One such method is 3D Quantitative Structure-Activity Relationship (3D-QSAR) . This technique builds a statistical model that correlates the three-dimensional properties (like steric and electrostatic fields) of a series of molecules with their measured biological activity. mdpi.com By analyzing the resulting 3D-QSAR model, chemists can identify which structural features are beneficial or detrimental to the desired activity. This knowledge directly informs the design of new, more potent derivatives for synthesis. mdpi.com
Molecular docking is another powerful tool used in synthetic design. researchgate.netresearchgate.net It predicts the preferred orientation and binding affinity of a molecule when it interacts with a specific protein target. researchgate.netnih.gov For instance, if a quinoline derivative is being designed as a kinase inhibitor, docking simulations can place the virtual compound into the kinase's active site. The results can reveal key binding interactions, such as hydrogen bonds, and provide a binding energy score. rsc.org This allows chemists to screen a large library of virtual compounds and prioritize the synthesis of those predicted to be the most effective, significantly streamlining the drug discovery process. mdpi.comnih.gov
These advanced modeling approaches, often used in conjunction with DFT calculations, form a comprehensive computational strategy for the rational design and optimization of functionalized quinoline derivatives for a wide range of applications.
Q & A
Q. What are the optimal synthetic routes for 8-(bromomethyl)-6-chloroquinoline, and how can purity be validated?
Methodological Answer: The synthesis typically involves bromination of 6-chloroquinoline derivatives. For example, direct bromination at the 8-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ or DCM is common. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Validate purity using:
- HPLC : C18 column, acetonitrile/water mobile phase, retention time comparison to standards .
- Melting Point : Literature reports 96–98°C for analogs (e.g., 8-(bromomethyl)-6-fluoroquinoline); deviations >2°C suggest impurities .
- ¹H/¹³C NMR : Key signals include the bromomethyl peak (δ ~4.5 ppm for CH₂Br) and aromatic protons (δ 7.5–9.0 ppm) .
Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from structural analogs?
Methodological Answer:
-
IR Spectroscopy : Look for C-Br stretching (~550–650 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹). Compare with DFT/B3LYP/6-311++G(d,p)-predicted vibrational modes .
-
NMR Analysis :
- ¹H NMR : The bromomethyl group (CH₂Br) splits into a doublet (J ≈ 10 Hz) due to coupling with adjacent protons.
- ¹³C NMR : The bromomethyl carbon resonates at δ ~30–35 ppm, while quinoline carbons (e.g., C-6) show deshielding due to chlorine .
-
Data Table :
Vibration/Band Observed (cm⁻¹) DFT-Predicted (cm⁻¹) C-Br Stretch 580–620 590–625 C-Cl Stretch 730–750 735–755
Q. What storage conditions prevent degradation of this compound?
Methodological Answer:
- Short-term : Store at –4°C in amber vials under inert gas (Ar/N₂) to minimize hydrolysis of the bromomethyl group .
- Long-term : –20°C with desiccant (silica gel). Monitor decomposition via periodic TLC (hexane:EtOAc 4:1; detect UV-active byproducts) .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties relevant to reactivity in cross-coupling reactions?
Methodological Answer:
- Software : Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set.
- Key Parameters :
- HOMO-LUMO Gap : A smaller gap (e.g., <5 eV) indicates higher electrophilicity for Suzuki-Miyaura coupling.
- Mulliken Charges : Positive charge on the bromomethyl carbon enhances nucleophilic substitution .
- Example : For 6-chloroquinoline analogs, HOMO localized on the quinoline ring, LUMO on the bromomethyl group, facilitating Pd-catalyzed coupling .
Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?
Methodological Answer:
- Byproduct Prevention : Use anhydrous conditions and low temperatures (–20°C) to suppress hydrolysis to –CH₂OH.
- Catalyst Optimization : For Buchwald-Hartwig amination, employ Pd(OAc)₂/XPhos with Cs₂CO₃ to avoid β-hydride elimination .
- In Situ Monitoring : ReactIR to track intermediate formation (e.g., Pd-alkyl complexes) .
Q. How should contradictory structure-activity relationship (SAR) data in anticancer studies be analyzed?
Methodological Answer:
- Statistical Validation : Use multivariate regression to isolate variables (e.g., log P, steric effects). For example, conflicting IC₅₀ values may arise from cell-line-specific efflux pumps .
- Crystallographic Evidence : Resolve ambiguity via X-ray diffraction (SHELX-97) to confirm binding poses in protein pockets (e.g., Trp84/Phe330 interactions in acetylcholinesterase) .
Q. What computational tools model the pharmacokinetics of this compound derivatives?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 inhibition.
- pKa Estimation : ACD/Labs or MarvinSuite. The quinoline nitrogen (pKa ~4.5) becomes protonated in lysosomes, aiding subcellular targeting .
Q. How are crystallographic challenges (e.g., twinning) addressed in structural studies?
Methodological Answer:
Q. How can reaction conditions minimize halogen scrambling in polyhalogenated analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
